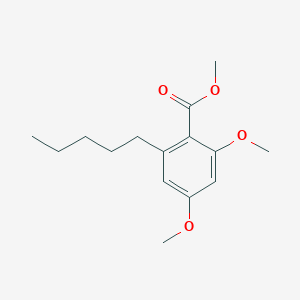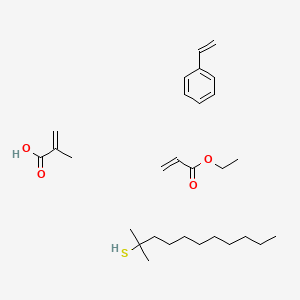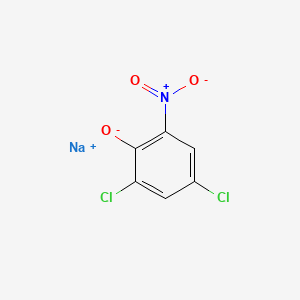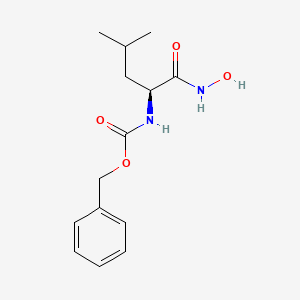![molecular formula C13H14S B14482905 Naphthalene, 1-[(ethylthio)methyl]- CAS No. 65824-33-1](/img/structure/B14482905.png)
Naphthalene, 1-[(ethylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-[(ethylthio)methyl]- is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethylthio group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(ethylthio)methyl]- typically involves the reaction of naphthalene with ethylthiol in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of naphthalene with ethylthiol.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated naphthalene derivative with ethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of Naphthalene, 1-[(ethylthio)methyl]- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-[(ethylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-[(ethylthio)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1-methyl-: Similar structure but lacks the ethylthio group.
Naphthalene, 1-ethyl-: Contains an ethyl group instead of an ethylthio group.
Naphthalene, 1-thiomethyl-: Contains a thiomethyl group instead of an ethylthio group.
Uniqueness
Naphthalene, 1-[(ethylthio)methyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not observed in similar compounds, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
65824-33-1 |
|---|---|
Molekularformel |
C13H14S |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
ZVPMXLMKFKLYKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


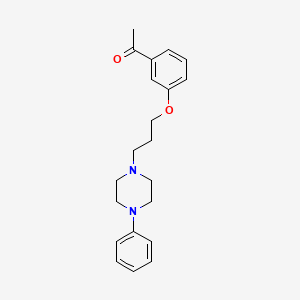
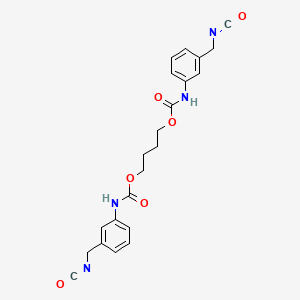

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
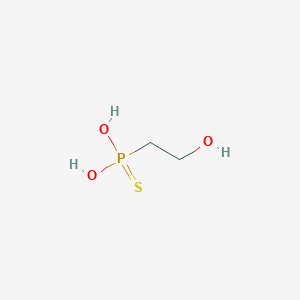
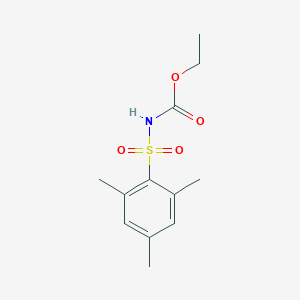
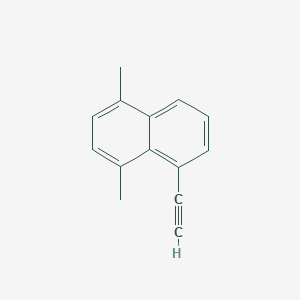
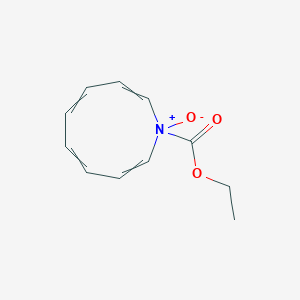

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
